3-(4-Chloroanilino)propanoic acid
Description
Properties
IUPAC Name |
3-(4-chloroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYIDOVKCGQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369471 | |
| Record name | 3-(4-chloroanilino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21617-19-6 | |
| Record name | 3-(4-chloroanilino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)propanoic acid typically involves the reaction of 4-chloroaniline with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloroaniline and acrylic acid.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst and under reflux conditions to facilitate the formation of this compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the chloro group.
Scientific Research Applications
3-(4-Chloroanilino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic uses in treating inflammation and pain.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Chlorinated Phenylpropanoic Acid Derivatives
Example Compounds :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in )
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3 in )
Key Differences :
- Substituents: Compound 1 has two chlorine atoms and a hydroxyl group on the phenyl ring, while 3-(4-Chloroanilino)propanoic acid lacks hydroxyl groups and has a single chlorine.
- Biological Activity: Compounds 1 and 3 exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, attributed to their chlorinated and hydroxylated aromatic systems .
Structural Impact :
Aromatic Acid Derivatives with Varied Backbones
Example Compound :
- 4-(3-Chloroanilino)benzoic acid ()
Key Differences :
- Backbone: Replaces the propanoic acid chain with a benzoic acid group.
- Crystallography: The crystal structure reveals twisted aromatic rings (dihedral angle: 34.66°) and acid–acid dimer formation via hydrogen bonds . This contrasts with the more flexible propanoic acid chain in this compound, which may adopt different conformations in solid-state or solution.
Functional Implications :
- Benzoic acid derivatives often exhibit stronger acidity (pKa ~4.2) compared to propanoic acid derivatives (pKa ~4.9), influencing their reactivity in synthesis or biological systems.
Sulfur-Containing Analogues
Example Compound :
- 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid ()
Key Differences :
- Functional Groups : Incorporates a sulfonyl group and a thiophene ring.
Structural Impact :
- The sulfonyl group enhances electronegativity and binding affinity to enzyme active sites, a feature absent in this compound.
Ester and Thioester Derivatives
Example Compounds :
- 3-(Methylthio)propanoic acid methyl ester ()
- 3-(Methylthio)propanoic acid ethyl ester ()
Key Differences :
- Functional Groups : Methyl/ethyl esters replace the carboxylic acid, and a methylthio group is added.
- Applications: These esters are key aroma compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples . Their odor activity values (OAVs) highlight the importance of esterification in volatility and fragrance.
Structural Impact :
- Esterification reduces polarity, increasing volatility compared to the parent carboxylic acid.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-(4-Chloroanilino)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and phytotoxic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 228.65 g/mol
The compound features a propanoic acid moiety attached to a 4-chloroaniline group, which contributes to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This suggests a bactericidal action, likely through the inhibition of protein synthesis and disruption of nucleic acid production pathways .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |
Antifungal Activity
In addition to its antibacterial effects, this compound also shows antifungal activity. It was tested against various fungal strains, with notable results against Candida species:
- Inhibition Concentration : The compound inhibited biofilm formation in Candida albicans with an IC value significantly lower than that of fluconazole, indicating its potential as a treatment for fungal infections .
Table 2: Antifungal Activity of this compound
| Fungal Strain | IC (μM) | Comparative Drug |
|---|---|---|
| Candida albicans | <50 | Fluconazole (50 μM) |
Phytotoxic Activity
This compound has also been investigated for its phytotoxic effects. A study involving germination assays showed that it inhibited root growth in rape seedlings at concentrations around M, with an observed inhibition rate of approximately 76% . This suggests potential applications in herbicide development.
Table 3: Phytotoxic Activity of this compound
| Plant Species | Concentration (M) | Inhibition Rate (%) |
|---|---|---|
| Rape Seed | 76 |
Case Studies and Research Findings
- Antibiofilm Properties : A recent study highlighted the compound's ability to disrupt biofilm formation in both bacterial and fungal pathogens, which is crucial for treating chronic infections where biofilms are prevalent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the aniline ring significantly influence both antibacterial and antifungal activities. Electron-withdrawing groups enhance potency against certain strains .
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects, particularly regarding its interaction with cellular targets in microorganisms.
Q & A
Basic: What methodologies are recommended to determine the acid dissociation constant (pKa) of 3-(4-Chloroanilino)propanoic acid?
The pKa of structurally related compounds, such as 3-(4-Chlorophenyl)propanoic acid, has been reported as 4.61 using potentiometric titration at 25°C . For this compound, employ potentiometric titration with standardized NaOH/HCl under controlled ionic strength (e.g., 0.1 M KCl) to minimize activity coefficient variations. Alternatively, use UV-Vis spectroscopy to monitor pH-dependent absorbance changes at wavelengths sensitive to protonation state (e.g., 250–300 nm). Validate results with computational tools like COSMO-RS or DFT-based predictions.
Basic: How should researchers approach the structural elucidation of this compound using spectroscopic techniques?
Combine X-ray crystallography (for unambiguous conformation analysis, as demonstrated for quinazolinone derivatives ), NMR (¹H/¹³C for functional group identification), and FT-IR (to confirm carboxylic acid and aromatic amine groups). For NMR, deuterated solvents (DMSO-d₆ or CDCl₃) and 2D experiments (COSY, HSQC) are critical to resolve overlapping signals. Cross-reference with computational NMR shifts (e.g., using Gaussian or ACD/Labs) to resolve ambiguities in aromatic proton assignments.
Advanced: How can synthetic routes for this compound be optimized to reduce byproducts?
Base synthesis on amide coupling or Friedel-Crafts alkylation strategies, as seen in analogous propanoic acid derivatives . Key optimizations:
- Use Schlenk techniques to exclude moisture during amine-carboxylic acid coupling.
- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aromatic substitution.
- Optimize reaction time/temperature via Design of Experiments (DoE) to minimize side reactions.
Purify via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Advanced: What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts, crystallographic parameters)?
For conflicting NMR
- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria.
- Validate using solid-state NMR or dynamic NMR to assess conformational flexibility .
For crystallographic mismatches: - Re-run X-ray experiments at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts.
- Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric or electronic mismatches .
Advanced: How can metabolic stability and degradation pathways of this compound be studied in biological systems?
Use in vitro models (e.g., liver microsomes or hepatocytes) to identify phase I/II metabolites. Techniques:
- LC-HRMS/MS with collision-induced dissociation (CID) to detect dehydroxylation products (e.g., analogous to 3-(4-hydroxyphenyl)propanoic acid ).
- Isotope labeling (e.g., ¹³C-carboxylic acid) to track decarboxylation pathways.
For in vivo studies, collect urine/plasma samples from rodent models and analyze for sulfated/glucuronidated metabolites .
Basic: What handling and storage protocols are recommended for this compound?
Store in amber vials under inert gas (argon) at –20°C to prevent oxidation of the anilino group. Use desiccants (silica gel) to avoid hydrolysis. Handling:
- Work in a fume hood with nitrile gloves and lab coats.
- For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Use chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Alternatively, employ kinetic resolution via enzymatic esterification (e.g., Candida antarctica lipase B) to separate R/S enantiomers . Confirm enantiopurity with polarimetry or circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
